3-Hydroxymandelic acid

Description

Propriétés

IUPAC Name |

2-hydroxy-2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDAJRAVOVKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864737 | |

| Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31 mg/mL | |

| Record name | 3-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17119-15-2 | |

| Record name | 3-Hydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17119-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYMANDELIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537K5QMU5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxymandelic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxymandelic acid, catering to researchers, scientists, and professionals in drug development. The document details both enzymatic and chemical synthesis methodologies, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the core processes.

Enzymatic Synthesis of 4-Hydroxymandelic Acid in Saccharomyces cerevisiae

The de novo biosynthesis of hydroxymandelic acids in engineered microorganisms offers a promising and sustainable alternative to chemical synthesis. Saccharomyces cerevisiae (baker's yeast) has been successfully engineered to produce 4-hydroxymandelic acid (4-HMA) from glucose. This pathway leverages the yeast's native aromatic amino acid metabolism and the introduction of a key heterologous enzyme.

Biosynthetic Pathway

The enzymatic synthesis of 4-HMA in S. cerevisiae begins with glycolysis and the pentose phosphate pathway, which provide the precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). These are funneled into the shikimate pathway to produce chorismate, a key intermediate for aromatic compounds. Chorismate is then converted to 4-hydroxyphenylpyruvate (4-HPP), the direct precursor for 4-HMA. The final step is the conversion of 4-HPP to 4-HMA, catalyzed by the enzyme hydroxymandelate synthase (HMS).

Quantitative Data

The production of 4-HMA in engineered S. cerevisiae can be significantly enhanced through metabolic engineering strategies. The following table summarizes the reported production titers under different genetic modifications.

| Strain Background | Genetic Modifications | 4-HMA Titer (mg/L) | Reference |

| Wild Type | Expression of HMS from Amycolatopsis orientalis | 119 | [1][2] |

| Engineered | Increased precursor supply (ARO1↑, ARO3K222L↑, ARO4K220L↑), reduced Ehrlich pathway (aro10Δ) | 465 | [1][2] |

| Further Engineered | As above, with HMS from Nocardia uniformis, and deletions to block competing pathways (trp2Δ, pdc5Δ, aro8Δ, aro9Δ, pha2Δ) | > 1000 | [1][2] |

Experimental Protocols

This protocol outlines the general steps for the cultivation of engineered S. cerevisiae for 4-HMA production in a fed-batch fermentation setup.

1. Inoculum Preparation:

-

Prepare a pre-culture by inoculating a single colony of the engineered yeast strain into a sterile culture tube containing 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

-

Incubate at 30°C with shaking at 250 rpm for 24 hours.

-

Use the pre-culture to inoculate a 250 mL shake flask containing 50 mL of YPD medium and incubate under the same conditions for 24 hours.

2. Fed-Batch Fermentation:

-

Sterilize the bioreactor containing the initial batch medium. A typical medium consists of defined mineral salts, vitamins, and an initial glucose concentration.

-

Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.5.

-

Maintain the temperature at 30°C and the pH at 5.0 (controlled by automated addition of NaOH and HCl). Aeration and agitation rates should be controlled to maintain dissolved oxygen levels.

-

After the initial batch phase (indicated by the depletion of the initial glucose), initiate the fed-batch phase by continuously feeding a concentrated glucose solution. The feed rate is typically controlled to maintain a low glucose concentration in the bioreactor to prevent overflow metabolism (ethanol production).

-

Continue the fermentation for a predetermined period (e.g., 72-96 hours), collecting samples periodically to monitor cell growth (OD600) and 4-HMA concentration.

-

At the end of the fermentation, harvest the culture broth by centrifugation to separate the yeast cells.

-

The supernatant, containing the secreted 4-HMA, can be subjected to further purification steps.

-

Acidify the supernatant to a low pH (e.g., pH 2-3) to protonate the carboxylic acid group of 4-HMA.

-

Perform liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.

-

Evaporate the organic solvent to obtain the crude 4-HMA.

-

Further purification can be achieved by recrystallization or column chromatography.

Chemical Synthesis of Hydroxymandelic Acids

Chemical synthesis provides a more direct route to hydroxymandelic acids, though often with considerations for regioselectivity and stereoselectivity. The methods typically involve the condensation of a phenol derivative with glyoxylic acid or the hydroxylation of a mandelic acid precursor.

Synthesis of 3,4-Dihydroxymandelic Acid via Condensation

A patented method describes the synthesis of 3,4-dihydroxymandelic acid from catechol and glyoxylic acid with high yield. This approach can be conceptually adapted for the synthesis of this compound using resorcinol as the starting phenol.

Quantitative Data for Related Chemical Syntheses

The following table presents yield data for the synthesis of hydroxymandelic acid derivatives.

| Product | Starting Materials | Yield | Reference |

| 3,4-Dihydroxymandelic Acid | Catechol, Glyoxylic Acid | 82.1% | [3] |

| DL-4-Hydroxy-3-methoxymandelic Acid | Guaiacol, Glyoxylic Acid | 68-75% | [4] |

| (-)-3-Hydroxymandelic Acid | Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate | ~58% (hydrolysis step) |

Experimental Protocols

This protocol is adapted from a patented method and illustrates the general principles of the condensation reaction.

1. Reaction Setup:

-

To a reaction kettle, add deionized water, a metal oxide catalyst (e.g., aluminum oxide), and an organic alkaline compound.

-

While stirring, add a sodium hydroxide solution to adjust the system pH to 9-11.

-

Control the temperature of the reaction mixture to between 10-40°C.

2. Reagent Addition:

-

Simultaneously and slowly drip in a glyoxylic acid solution, a sodium hydroxide solution (to maintain pH), and a catechol solution over a period of 3-3.5 hours. The molar ratio of glyoxylic acid to catechol to sodium hydroxide should be approximately 1:1.1-1.2:1.8-2.0.

3. Reaction and Work-up:

-

Continue the reaction under these conditions for an additional 5-7 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can then be isolated and purified through standard techniques such as acidification, extraction, and crystallization.

This method provides a route to (-)-3-Hydroxymandelic acid.

1. Hydrolysis:

-

The starting ester, ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, is subjected to hydrolysis under either acidic or basic conditions.

-

For basic hydrolysis, a solution of sodium hydroxide in a water/alcohol mixture can be used. The reaction is typically stirred at room temperature or with gentle heating until completion (monitored by techniques like TLC).

-

For acidic hydrolysis, a solution of a strong acid like hydrochloric acid in water can be employed, often with heating.

2. Isolation and Purification:

-

After the hydrolysis is complete, the reaction mixture is neutralized.

-

The product, this compound, is then extracted into an organic solvent.

-

The solvent is evaporated, and the crude product can be purified by recrystallization.

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways to this compound and its derivatives. The choice of method will depend on factors such as the desired stereochemistry, scalability, and environmental considerations. Microbial fermentation presents a sustainable approach with the potential for high yields through metabolic engineering, while chemical synthesis offers more direct routes that may be preferable for certain applications and scales of production. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working on the synthesis and application of these important molecules.

References

3-Hydroxymandelic acid chemical properties and structure

An In-depth Technical Guide to 3-Hydroxymandelic Acid: Chemical Properties and Structure

Introduction

This compound, also known as m-hydroxymandelate or MHMA, is an aromatic alpha-hydroxy acid. It is structurally a derivative of mandelic acid with a hydroxyl group at the meta-position (position 3) of the phenyl ring. This compound is of significant interest to researchers, scientists, and drug development professionals due to its role as a human metabolite and its potential applications in organic synthesis. It is a white crystalline solid soluble in water and polar organic solvents.[1] this compound is a key biomarker in monitoring the metabolism of certain aromatic compounds and has relevance in assessing exposure to industrial chemicals.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-2-(3-hydroxyphenyl)acetic acid | [1][3][4] |

| Molecular Formula | C₈H₈O₄ | [1][3][5][6] |

| Molecular Weight | 168.15 g/mol | [3][5][7][8] |

| Melting Point | 128-132 °C | |

| Water Solubility | 31 mg/mL | [1][7] |

| pKa (Strongest Acidic) | 3.3 | [1][4] |

| XlogP | -0.1 | [3][7][8] |

| Appearance | Off-White Powder / Solid | [7][9] |

| CAS Number | 17119-15-2 | [5][6][9] |

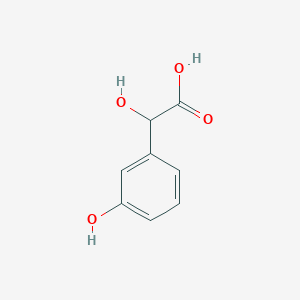

Chemical Structure and Stereoisomerism

This compound possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxyl group, and a 3-hydroxyphenyl group. This chirality results in the existence of two enantiomers (stereoisomers that are non-superimposable mirror images of each other):

The specific rotation of plane-polarized light in opposite directions defines the (+) and (-) enantiomers, while the (S) and (R) designations are based on the Cahn-Ingold-Prelog priority rules for the arrangement of substituents around the chiral center.

Caption: 2D structure of this compound with the chiral center indicated by C*.

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through several methods. A common laboratory-scale approach involves the hydroxylation of mandelic acid.[10]

Example Protocol: Hydroxylation of Mandelic Acid [10]

-

Reactant Preparation: Dissolve mandelic acid in a suitable solvent.

-

Hydroxylation: Introduce a hydroxylating agent, such as hydrogen peroxide, in the presence of a catalyst like iron(III) chloride.

-

Reaction Conditions: Maintain the reaction at a controlled temperature and pH to favor the formation of the desired isomer.

-

Purification: The resulting mixture, containing different isomers of hydroxymandelic acid, is then purified. Chiral separation techniques, such as ligand-exchange capillary electrochromatography, can be employed to isolate the specific enantiomers of this compound.[9][10]

Analysis

The identification and quantification of this compound in biological samples are often performed using chromatographic techniques coupled with mass spectrometry.

Example Protocol: LC-MS/MS Analysis

-

Sample Preparation: Urine or plasma samples are pre-treated, which may involve protein precipitation, extraction, and concentration steps.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system. A chiral column (e.g., Chiralpak® IA) can be used to separate the enantiomers.

-

Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic fragment ions, allowing for sensitive and selective quantification.

Biological Significance and Metabolic Pathways

This compound is an endogenous human metabolite.[11] It is primarily known as a metabolite of the α-receptor agonist phenylephrine.[10][11] The metabolism of phenylephrine to this compound involves enzymatic reactions in the human body. It is also formed from the metabolism of adrenaline and noradrenaline by monoamine oxidase and catechol-O-methyl transferase.[1] The presence and concentration of this compound in urine can be indicative of the metabolic activity related to these parent compounds.

Caption: Simplified metabolic pathway of Phenylephrine to this compound.

Conclusion

This compound is a multifaceted molecule with well-defined chemical and physical properties. Its chiral nature and role as a human metabolite make it a compound of interest in various scientific disciplines, including synthetic chemistry, pharmacology, and clinical diagnostics. The detailed understanding of its structure, properties, and biological pathways is essential for its application in research and development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]

- 2. This compound [myskinrecipes.com]

- 3. plantaedb.com [plantaedb.com]

- 4. Showing Compound this compound (FDB022222) - FooDB [foodb.ca]

- 5. scbt.com [scbt.com]

- 6. This compound [aobchem.com]

- 7. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, (+)- | C8H8O4 | CID 13358353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 17119-15-2 [chemicalbook.com]

- 10. This compound, (-)- | 17513-99-4 | Benchchem [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The Biological Role of 3-Hydroxymandelic Acid in Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymandelic acid (3-HMA), a hydroxymandelic acid, is an endogenous human metabolite present in bodily fluids such as urine and plasma, as well as in tissues including the kidney and liver.[1] Its primary significance in human metabolism stems from its role as a downstream product of catecholamine metabolism. Specifically, it is recognized as a metabolite of the synthetic α-adrenergic receptor agonist phenylephrine and, to a lesser extent, a minor metabolite of the endogenous catecholamines epinephrine and norepinephrine. This technical guide provides a comprehensive overview of the metabolic pathways involving 3-HMA, its association with clinical conditions, available quantitative data, and detailed experimental protocols for its analysis.

Introduction

This compound (m-hydroxymandelic acid or MHMA) is an aromatic alpha-hydroxy acid. While it is a normal constituent of human urine, its clinical and research significance is intrinsically linked to the metabolism of catecholamines.[2] Derivatives of mandelic acid, including 3-HMA, are formed through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on epinephrine and norepinephrine.[1] Furthermore, it is a well-established urinary metabolite of phenylephrine, a common over-the-counter decongestant.[2][3] Understanding the metabolic fate of 3-HMA is crucial for pharmacokinetic studies of phenylephrine and for exploring its potential, albeit minor, role as a biomarker in diseases characterized by dysregulated catecholamine production, such as neuroblastoma and pheochromocytoma.

Metabolic Pathways Involving this compound

The metabolic generation of 3-HMA is primarily understood in the context of two main pathways: the metabolism of the exogenous drug phenylephrine and the catabolism of endogenous catecholamines.

Metabolism of Phenylephrine

Phenylephrine, an α-1 adrenergic receptor agonist, is extensively metabolized in the human body.[4] One of the primary routes of its metabolism involves oxidative deamination catalyzed by monoamine oxidase (MAO), leading to the formation of this compound.[4][5] Studies have shown that a significant percentage of an orally administered dose of phenylephrine is excreted in the urine as 3-HMA.[3]

Endogenous Catecholamine Metabolism

This compound is also a minor product of the intricate metabolic cascade of endogenous catecholamines, namely epinephrine and norepinephrine. The primary end-product of this pathway is vanillylmandelic acid (VMA). The formation of 3-HMA in this context is less predominant. This pathway involves the concerted action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Association with Clinical Conditions

Due to its origin in catecholamine metabolism, the levels of 3-HMA and its related metabolites are of interest in the diagnosis and monitoring of catecholamine-secreting tumors.

Neuroblastoma and Pheochromocytoma

Neuroblastomas are pediatric tumors of the sympathetic nervous system that often produce excess catecholamines. The measurement of urinary catecholamine metabolites, primarily vanillylmandelic acid (VMA) and homovanillic acid (HVA), is a cornerstone of diagnosis and monitoring.[6][7][8][9] While VMA and HVA are the major biomarkers, the profile of other minor metabolites, which could include 3-HMA, may provide additional information. However, current clinical practice does not routinely measure 3-HMA for the diagnosis of these tumors, and its clinical utility in this context has not been established. Studies have shown that a significant percentage of neuroblastoma patients exhibit elevated levels of VMA and HVA.[6][9]

Quantitative Data

Quantitative data for this compound in human biological fluids are not as extensively documented as for other catecholamine metabolites like VMA and HVA. The available data are primarily from pharmacokinetic studies of phenylephrine.

| Analyte | Matrix | Condition | Concentration/Excretion Rate | Reference |

| This compound | Urine | Following oral administration of phenylephrine HCl (10 mg) in adults | 25.3% of the dose excreted over 24 hours | [3] |

| This compound | Urine | Following oral administration of phenylephrine HCl in children (2-11 years) | 22.3% - 27.6% of the dose excreted | [3] |

| Vanillylmandelic Acid (VMA) | Urine | Healthy children (birth to 1 year) | 569 (± 309) µg/24 hours | [10] |

| Vanillylmandelic Acid (VMA) | Urine | Healthy children (1 through 5 years) | 1348 (± 433) µg/24 hours | [10] |

| Vanillylmandelic Acid (VMA) | Urine | Healthy children (6 through 15 years) | 2373 (± 698) µg/24 hours | [10] |

| Vanillylmandelic Acid (VMA) | Urine | Healthy individuals (>15 years) | 3192 (± 699) µg/24 hours | [10] |

| Vanillylmandelic Acid (VMA) | Urine | Hypertensive men (>35 years) | 10-54 µmol/24 h | [11] |

| Vanillylmandelic Acid (VMA) | Urine | Hypertensive women (>35 years) | 9-38 µmol/24 h | [11] |

Table 1: Quantitative Data for this compound and the related metabolite Vanillylmandelic Acid (VMA).

Experimental Protocols

The quantitative analysis of 3-HMA in biological matrices typically employs chromatographic techniques coupled with mass spectrometry. Below are generalized protocols based on methods used for related urinary organic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Catecholamine Metabolites

This method can be adapted for the analysis of 3-HMA.

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of centrifuged urine in a polypropylene tube, add 50 µL of an internal standard solution (containing a stable isotope-labeled analog of 3-HMA).

-

Add 1.6 mL of a complexing reagent solution (e.g., 2 g/L 2-aminoethyl-diphenylborinate).[12]

-

Adjust the pH to ~9.5 with a dilute base (e.g., ammonium hydroxide).[13]

-

Vortex the mixture for 60 seconds.

-

Add 1.5 mL of ethyl acetate and vortex for another 60 seconds.[12][13]

-

Centrifuge the mixture at 2000 x g for 5 minutes.[13]

-

Transfer 800 µL of the upper organic layer (supernatant) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase.[12][13]

5.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 125 mm x 3 mm, 3 µm particle size) is commonly used.[13]

-

Mobile Phase B: Acetonitrile or Methanol.[12]

-

Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.3 mL/min.[13]

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Heated electrospray ionization (HESI) in positive or negative ion mode (to be optimized for 3-HMA).

-

Detection: Selected Reaction Monitoring (SRM) using specific precursor-to-product ion transitions for 3-HMA and its internal standard.

References

- 1. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 2. agilent.com [agilent.com]

- 3. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. [PDF] Urinary excretion of 3-methoxy-4-hydroxymandelic acid and 3-methoxy-4-hydroxyphenylacetic acid by 288 patients with neuroblastoma and related neural crest tumors. | Semantic Scholar [semanticscholar.org]

- 8. Urinary excretion of 3-methoxy-4-hydroxymandelic acid in children with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urine Catecholamine Levels as Diagnostic Markers for Neuroblastoma in a Defined Population: Implications for Ophthalmic Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Recommendations for urinary organic acids analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reference intervals for 24-h urinary normetanephrine, metanephrine, and 3-methoxy-4-hydroxymandelic acid in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. scielo.br [scielo.br]

The Metabolism of Phenylephrine to 3-Hydroxymandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a synthetic sympathomimetic amine widely utilized as a nasal decongestant and a vasopressor. Its pharmacological activity is primarily mediated through the selective agonism of α1-adrenergic receptors, leading to vasoconstriction. The biotransformation of phenylephrine is a critical aspect of its pharmacokinetic profile, with metabolism proceeding through several key pathways. This technical guide provides an in-depth exploration of the metabolic conversion of phenylephrine to its major inactive metabolite, 3-hydroxymandelic acid. This guide will detail the enzymatic processes involved, present quantitative data on metabolite formation, and provide an overview of the experimental protocols used for its study.

Metabolic Pathway of Phenylephrine

The primary route of phenylephrine metabolism involves oxidative deamination catalyzed by monoamine oxidase (MAO), leading to the formation of this compound.[1][2][3] Phenylephrine also undergoes conjugation reactions, primarily sulfation and to a lesser extent, glucuronidation.[4] Unlike catecholamines, phenylephrine is not a substrate for catechol-O-methyltransferase (COMT). The major metabolites, including this compound, are pharmacologically inactive.[2]

Below is a diagram illustrating the metabolic transformation of phenylephrine.

Quantitative Analysis of Phenylephrine Metabolism

The extent of phenylephrine metabolism and the proportion of its various metabolites have been quantified in several studies. The following tables summarize key pharmacokinetic and urinary excretion data.

Table 1: Pharmacokinetic Parameters of Oral Phenylephrine in Healthy Adults [5]

| Dose of Phenylephrine HCl | Cmax (pg/mL) [Mean (SD)] | AUC∞ (pg·h/mL) [Mean (SD)] |

| 10 mg | 1354 (954) | 955.8 (278.5) |

| 20 mg | 2959 (2122) | 2346 (983.8) |

| 30 mg | 4492 (1978) | 3900 (1764) |

Cmax: Maximum plasma concentration; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; SD: Standard Deviation.

Table 2: Urinary Excretion of Phenylephrine and its Metabolites in Healthy Adults After a Single Oral Dose [5][6]

| Analyte | 10 mg Dose (% of dose) | 20 mg Dose (% of dose) | 30 mg Dose (% of dose) | Intravenous Dose (% of dose) |

| Unchanged Phenylephrine | 0.44 | - | - | 16 |

| Phenylephrine Sulfate | 46.6 | - | - | - |

| Phenylephrine Glucuronide | 0.033 | - | - | - |

| This compound | 25.3 | - | - | 57 |

Data for 20 mg and 30 mg oral doses show a trend of decreasing phenylephrine sulfate and increasing this compound with higher doses, though specific percentages were not provided in the source.[5]

Experimental Protocols

The quantification of phenylephrine and its metabolites, including this compound, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of these compounds in biological matrices such as plasma and urine.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of phenylephrine and its metabolites.

Detailed Methodologies

1. Sample Preparation

-

Plasma: Protein precipitation is a common method. An organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[7] Solid-phase extraction (SPE) can also be employed for cleaner extracts.[8]

-

Urine: Urine samples are often diluted with a suitable buffer before injection into the LC-MS/MS system. Enzymatic hydrolysis with β-glucuronidase/sulfatase may be performed to measure total (free + conjugated) metabolite concentrations.[9]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography: Reversed-phase chromatography is typically used to separate phenylephrine and its metabolites. A C18 column is a common choice.[7] The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is generally used for quantification.[8] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity. Positive electrospray ionization (ESI) is a common ionization technique for these compounds.[10]

Table 3: Example LC-MS/MS Parameters for Phenylephrine Analysis [7][10]

| Parameter | Description |

| Chromatography | |

| Column | Gemini C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution over approximately 3 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific parameters such as column dimensions, flow rate, gradient profile, and MRM transitions will vary depending on the specific application and instrumentation.

Signaling Pathway of Phenylephrine

Phenylephrine exerts its physiological effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade.

Upon binding of phenylephrine, the α1-adrenergic receptor activates the Gq alpha subunit of its associated G-protein.[3] This, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various cellular responses, most notably the contraction of smooth muscle, resulting in vasoconstriction.[11]

Conclusion

The metabolism of phenylephrine to this compound via oxidative deamination by monoamine oxidase is a key determinant of its pharmacokinetic profile and duration of action. Understanding this metabolic pathway, along with the associated signaling cascades, is essential for researchers and professionals involved in drug development and clinical pharmacology. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for further investigation and application in these fields.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 4. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of 3H-phenylephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Presence of 3-Hydroxymandelic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymandelic acid, a phenolic acid derivative of mandelic acid, has been identified in the plant kingdom, yet its distribution, biosynthesis, and physiological roles remain largely underexplored. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, its proposed biosynthetic pathway, and generalized methodologies for its extraction and analysis. This document aims to serve as a foundational resource for researchers interested in the further investigation of this intriguing plant metabolite.

Natural Occurrence

The documented presence of this compound in the plant kingdom is currently limited to a few species within the Aloe genus. This suggests a potentially narrow but significant distribution that warrants further investigation across a broader range of plant families.

Quantitative Data Summary

| Plant Species | Family | Plant Part(s) | Quantitative Data | Reference(s) |

| Aloe africana | Asphodelaceae | Not specified | Not Reported | [1] |

| Aloe ferox | Asphodelaceae | Not specified | Not Reported |

Table 1. Documented Natural Occurrence of this compound in Plants.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known metabolism of aromatic amino acids, a putative pathway can be proposed, originating from the essential amino acid L-phenylalanine. The initial and key step is likely the hydroxylation of L-phenylalanine at the meta position of the phenyl ring to form m-tyrosine, catalyzed by a phenylalanine 3-hydroxylase.[2][3] Subsequent enzymatic transformations, analogous to the known pathways of mandelic acid synthesis, would lead to the formation of this compound.

References

Spectroscopic Characterization of 3-Hydroxymandelic Acid: A Technical Guide

This technical guide provides an in-depth overview of the key spectroscopic data for 3-Hydroxymandelic acid, a significant metabolite in various biochemical pathways. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for researchers, scientists, and drug development professionals for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift assignments.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Atom Number | Chemical Shift (ppm) | Multiplicity |

| H-α | 4.915 - 4.93 | s |

| H-2 | 6.983 | d |

| H-4 | 6.916 | t |

| H-5 | 7.285 | t |

| H-6 | 6.853 | d |

Data sourced from various databases including PubChem and the Biological Magnetic Resonance Bank (BMRB).[1][2]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Atom Number | Chemical Shift (ppm) |

| C-α | 77.449 |

| C-1 | 145.068 |

| C-2 | 116.447 |

| C-3 | 158.295 |

| C-4 | 117.792 |

| C-5 | 132.859 |

| C-6 | 121.995 |

| C=O | 181.995 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[2]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: A sample of approximately 1-5 mg of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2]

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2]

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of proton and carbon signals.[2]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, such as Tetramethylsilane (TMS) or the residual solvent peak.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl and carboxylic acid) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1230, ~1190 | Strong | C-O stretch (alcohol and carboxylic acid), O-H bend |

Assignments are based on typical functional group absorption regions and data from related compounds.[4]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The solid-state IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet technique.[1]

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 167.0345 |

| Key Fragment Ions (m/z) | 123.0441, 121.0287 |

Data sourced from MassBank and PubChem.[1][5]

Experimental Protocol: Mass Spectrometry (LC-ESI-MS)

A typical workflow for the analysis of this compound by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is as follows:

-

Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, compatible with the LC mobile phase.

-

Liquid Chromatography: The sample solution is injected into a liquid chromatograph, typically equipped with a reverse-phase column (e.g., C18), to separate it from other components.

-

Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: The desolvated ions are then guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF), which separates them based on their mass-to-charge ratio (m/z).[5]

-

Detection: The separated ions are detected, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the precursor ion is fragmented, and the fragment ions are analyzed.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

3-Hydroxymandelic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxymandelic acid, a significant metabolite in human physiology. This document outlines its chemical properties, metabolic pathways, and established experimental protocols for its quantification, offering valuable information for researchers in pharmacology, clinical diagnostics, and drug development.

Core Chemical and Physical Properties

This compound, also known as m-hydroxymandelic acid, is a hydroxy acid derivative. It is a human metabolite formed from the metabolism of catecholamines.[1][2] Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Source |

| CAS Number | 17119-15-2 | [1][3][4] |

| Molecular Weight | 168.15 g/mol | [3] |

| Molecular Formula | C₈H₈O₄ | [3][4] |

| IUPAC Name | 2-hydroxy-2-(3-hydroxyphenyl)acetic acid | [1] |

| Synonyms | m-Hydroxymandelic acid, meta-hydroxymandelic acid, MHMA | [1] |

| Melting Point | 128-132 °C | [5] |

| Appearance | Solid | [6] |

Metabolic Significance: The Catecholamine Degradation Pathway

This compound is a downstream metabolite of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine).[2] The metabolic pathway involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][7] The degradation of these neurotransmitters is crucial for regulating their physiological effects, and the analysis of their metabolites, including this compound, is often used in clinical diagnostics.[7]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound and other key metabolites.

Experimental Protocols for Quantification

The quantification of this compound and its related metabolites is essential for various research and diagnostic purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Determination of this compound in Human Plasma by LC with Electrochemical Detection

This method provides a sensitive and specific quantification of m-hydroxymandelic acid (MHMA) and m-hydroxyphenylglycol (MHPG) in human plasma.[8]

1. Sample Preparation:

-

Acidify plasma samples.

-

For the analysis of conjugated forms, perform enzymatic hydrolysis with β-glucuronidase.[8]

-

Extract the analytes from the plasma matrix using an organic solvent such as methyl-tert-butyl ether.[8]

2. Chromatographic Conditions:

-

Column: ODS stationary phase (e.g., 100 x 4.6 mm, 5 µm followed by a 75 x 4.6 mm, 3 µm).[8]

-

Mobile Phase: 1% acetonitrile in 0.1 M acetic acid.[8]

-

Flow Rate: Not specified, requires optimization.

-

Injection Volume: Not specified, typically in the µL range.

3. Detection:

4. Quantification:

-

Construct a standard curve using known concentrations of this compound. The linear range is reported to be 10.0-250.0 ng/mL.[8]

-

The limit of quantitation is 10.0 ng/mL.[8]

-

An internal standard, such as 3-hydroxy-4-methoxymandelic acid, should be used for accurate quantification.[8]

Applications in Research and Drug Development

The analysis of this compound can serve as a biomarker in several research areas:

-

Clinical Diagnostics: Elevated levels of catecholamine metabolites can be indicative of certain tumors, such as pheochromocytoma.[7][9]

-

Pharmacology: To assess the metabolic fate of drugs that are structural analogs of catecholamines, such as the alpha-receptor agonist phenylephrine, which is metabolized to m-hydroxyphenylglycol (MHPG) and m-hydroxymandelic acid (MHMA).[10]

-

Toxicology: Monitoring exposure to industrial solvents like styrene, which can lead to the excretion of mandelic acid derivatives in urine.[11][12]

Conclusion

This compound is a key metabolite in the catecholamine pathway. Its accurate quantification is vital for both clinical diagnostics and pharmacological research. The methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this important biomolecule.

References

- 1. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]

- 3. scbt.com [scbt.com]

- 4. This compound [aobchem.com]

- 5. This compound = 97.0 T 17119-15-2 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 8. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The determination of 3-methoxy 4-hydroxy mandelic acid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound [myskinrecipes.com]

- 12. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to 3-Hydroxymandelic Acid: Discovery, History, and Metabolic Significance

Abstract

3-Hydroxymandelic acid (3-HMA), a significant human metabolite, holds a key position in the metabolic pathway of catecholamines. This technical guide provides a comprehensive overview of its discovery, historical milestones, and its role in biochemical processes. Detailed experimental protocols for its synthesis, isolation, and characterization are presented, alongside a thorough compilation of its physicochemical properties. Furthermore, this document elucidates the metabolic cascade leading to the formation of 3-HMA, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named 2-hydroxy-2-(3-hydroxyphenyl)acetic acid, is a derivative of mandelic acid and a member of the phenol class of organic compounds. Its presence in human biological fluids is primarily attributed to the metabolism of endogenous catecholamines, such as adrenaline and noradrenaline, as well as synthetic sympathomimetic amines like phenylephrine.[1][2] The quantification of 3-HMA in urine and plasma serves as a valuable diagnostic marker for certain metabolic disorders and for monitoring therapeutic drug efficacy. This guide aims to provide a detailed technical resource on the discovery, history, and scientific importance of this metabolite.

Discovery and History

While a singular definitive "discovery" of this compound is not prominently documented, its identification is intrinsically linked to the advancements in analytical techniques for studying human metabolism. Early investigations into the metabolic fate of catecholamines led to the characterization of several urinary metabolites. The presence of mandelic acid derivatives as byproducts of adrenaline and noradrenaline metabolism was established through these pioneering studies.[1] The formal identification and quantification of o- and m-hydroxymandelic acid in human urine were later accomplished using gas chromatography-mass spectrometry (GC-MS), solidifying their status as endogenous human metabolites.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is crucial for its application in research and clinical settings. The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-2-(3-hydroxyphenyl)acetic acid | [3] |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| CAS Number | 17119-15-2 | [3] |

| Appearance | Off-White Powder/Solid | [4] |

| Melting Point | 128-132 °C | |

| Solubility in Water | 31 mg/mL | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR (600 MHz, H₂O) | δ (ppm): 4.93, 6.87, 6.92, 6.98, 7.29 | [3] |

| ¹³C NMR | Data available in spectral databases. | [3] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 123 | [3] |

| Mass Spectrometry (MS-MS) | Precursor Ion [M-H]⁻, Major Fragments (m/z): 121.02995, 93.03383 | [3] |

Metabolic Pathway of this compound

This compound is a key metabolite in the catabolism of catecholamines. The formation of 3-HMA is a multi-step enzymatic process primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][5] The following diagram illustrates the metabolic pathway leading to this compound.

Experimental Protocols

The synthesis, isolation, and quantification of this compound are essential for various research applications. This section provides detailed methodologies for key experiments.

Chemical Synthesis of this compound

A common method for the synthesis of hydroxymandelic acids involves the hydroxylation of mandelic acid.[2]

Materials:

-

Mandelic acid

-

Hydrogen peroxide (H₂O₂)

-

Iron(III) chloride (FeCl₃) as a catalyst

-

Appropriate solvent (e.g., water or an organic solvent)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve mandelic acid in the chosen solvent in a reaction flask.

-

Add the iron(III) chloride catalyst to the solution.

-

Slowly add hydrogen peroxide to the reaction mixture while stirring. The reaction is typically carried out at a controlled temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and neutralize the mixture.

-

Extract the product using an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Isolation of this compound from Urine

The isolation of 3-HMA from biological matrices like urine is crucial for metabolic studies.

Materials:

-

Urine sample

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate or methyl-tert-butyl ether)

-

Solid-phase extraction (SPE) columns (optional, for cleanup)

-

Evaporation apparatus (e.g., rotary evaporator)

Procedure:

-

Collect a 24-hour urine sample and measure the total volume.

-

Acidify a known volume of the urine sample to a pH of approximately 1-2 with HCl.

-

Extract the acidified urine with several portions of an organic solvent.

-

Combine the organic extracts and wash them with a small amount of water.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Evaporate the solvent under reduced pressure to obtain the crude extract containing 3-HMA.

-

Further purification can be achieved using solid-phase extraction or chromatographic techniques if necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the sensitive and specific quantification of 3-HMA in biological samples.[6]

Instrumentation:

-

HPLC system with a UV or electrochemical detector

-

Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm)

Mobile Phase:

-

A typical mobile phase consists of an aqueous buffer (e.g., 0.1 M acetic acid) with a small percentage of an organic modifier (e.g., 1% acetonitrile).[6]

Procedure:

-

Prepare a series of standard solutions of 3-HMA of known concentrations.

-

Prepare the biological sample (e.g., plasma or urine extract) by appropriate workup, which may include protein precipitation or extraction as described above.

-

Inject the standards and samples onto the HPLC system.

-

Elute the analyte isocratically or with a gradient.

-

Detect 3-HMA using a UV detector at a suitable wavelength or an electrochemical detector for higher sensitivity.[6]

-

Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of 3-HMA in the samples.

Conclusion

This compound is a metabolite of significant interest in the fields of clinical chemistry and pharmacology. Its discovery and the elucidation of its metabolic pathway have provided valuable tools for diagnosing and monitoring diseases related to catecholamine metabolism. The experimental protocols detailed in this guide offer a practical framework for researchers to synthesize, isolate, and quantify this important biomolecule. Further research into the broader physiological roles of 3-HMA may uncover new diagnostic and therapeutic applications.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]

- 2. This compound, (-)- | 17513-99-4 | Benchchem [benchchem.com]

- 3. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17119-15-2 [chemicalbook.com]

- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 6. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of 3-Hydroxymandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymandelic acid (3-HMA) is an aromatic alpha-hydroxy acid. It is a known human metabolite, particularly resulting from the breakdown of catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine), as well as the synthetic sympathomimetic amine, phenylephrine.[1][2] Its presence and concentration in biological fluids can be indicative of certain metabolic processes and the body's response to various xenobiotics. Understanding the thermochemical properties of 3-HMA is crucial for a comprehensive characterization of its behavior in both biological and chemical systems, aiding in drug metabolism studies, and the development of novel therapeutics.

This technical guide provides an overview of the known physical and chemical properties of this compound, outlines general experimental protocols for determining its thermochemical characteristics, and presents its role in relevant metabolic pathways.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 128-132 °C | Sigma-Aldrich |

| Solubility in Water | Soluble | [2] |

| CAS Number | 17119-15-2 | [1] |

Experimental Protocols for Determining Thermochemical Properties

The determination of the thermochemical properties of organic compounds like this compound relies on well-established experimental techniques. The following sections describe the general methodologies that would be employed.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is pressed into a pellet and placed in a crucible within the combustion bomb.

-

Assembly and Pressurization: The bomb is sealed and pressurized with a high-pressure pure oxygen atmosphere to ensure complete combustion.

-

Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded.

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The final temperature is recorded once thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

-

Correction to Standard State: Corrections are applied to account for the conditions of the experiment (e.g., formation of nitric acid from residual nitrogen) to determine the standard enthalpy of combustion.

-

Hess's Law: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity (Cp) of this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Encapsulation: A small, accurately weighed sample of 3-HMA is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating rate).

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity.

Determination of Entropy

The standard molar entropy (S°) of this compound can be determined from low-temperature heat capacity measurements down to near absolute zero.

Methodology:

-

Low-Temperature Calorimetry: The heat capacity of the solid is measured as a function of temperature from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K).

-

Third Law of Thermodynamics: According to the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero.[3][4]

-

Integration: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K.[3] Any phase transitions (e.g., solid-solid transitions, melting) that occur within this temperature range must be accounted for by adding the entropy of transition (ΔH_transition / T_transition) to the integral.

Metabolic Pathways Involving this compound

This compound is a key metabolite in the degradation of several important biogenic and synthetic amines. The primary pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5][6][7]

Pathway Description:

The metabolism of phenylephrine, adrenaline, and noradrenaline to this compound involves a series of enzymatic reactions. Monoamine oxidase (MAO) initiates the process by oxidative deamination of the primary or secondary amine group of the precursor molecules, leading to the formation of an unstable intermediate aldehyde.[5][6][7] In the case of adrenaline and noradrenaline, catechol-O-methyltransferase (COMT) is also involved in the methylation of the catechol ring. Subsequently, aldehyde dehydrogenase acts on the intermediate aldehyde to produce this compound, which is then excreted in the urine.

Conclusion

This compound is a significant metabolite in human physiology and pharmacology. While its basic physicochemical properties are known, a comprehensive experimental determination of its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, is not currently available in the literature. The experimental protocols outlined in this guide provide a framework for future studies to elucidate these important parameters. A deeper understanding of the thermochemical landscape of 3-HMA will undoubtedly contribute to advancements in drug development and metabolic research.

References

- 1. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. m.youtube.com [m.youtube.com]

Chiral Properties of 3-Hydroxymandelic Acid Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of 3-Hydroxymandelic acid enantiomers. It covers their physicochemical characteristics, methods for their separation and synthesis, and their biological relevance, particularly in the context of drug metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and stereochemistry.

Introduction to Chirality in this compound

This compound is an aromatic alpha-hydroxy acid that contains a single stereocenter at the carbon atom bearing the hydroxyl and carboxyl groups. Consequently, it exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-Hydroxymandelic acid and (S)-3-Hydroxymandelic acid.

The three-dimensional arrangement of substituents around this chiral center dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes. This stereospecificity is of paramount importance in pharmacology and drug development, as enantiomers of the same compound can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.

This compound is a known human metabolite of several adrenergic agonists, including phenylephrine and m-synephrine.[1] Its presence and the stereochemical composition of its metabolites can provide insights into the metabolic pathways of these drugs and their potential physiological implications.

Physicochemical Properties of this compound Enantiomers

Precise quantitative data for the individual enantiomers of this compound are not widely available in the current literature. However, data for the racemic mixture and the parent compound, mandelic acid, provide a valuable reference point.

Table 1: Physicochemical Data for this compound and Reference Compounds

| Property | Racemic this compound | (R)-(-)-Mandelic Acid | (S)-(+)-Mandelic Acid |

| Molecular Formula | C₈H₈O₄ | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight | 168.15 g/mol [2] | 152.15 g/mol | 152.15 g/mol |

| Melting Point | 128-132 °C | 132-134 °C[3] | 131-134 °C |

| Specific Rotation ([α]D) | 0° | -154° to -158° (c=2, H₂O)[4][5][6] | +158° (c=2, H₂O)[5][7] |

| Solubility (in water) | 31 mg/mL[8] | Soluble | Soluble |

Experimental Protocols

Diastereomeric Resolution of Racemic this compound

The separation of enantiomers can be achieved by converting them into diastereomers, which have different physical properties and can be separated by methods such as crystallization. A common approach for resolving racemic acids is the use of a chiral amine as a resolving agent.

Protocol: Resolution of (±)-3-Hydroxymandelic Acid using (1R,2S)-(-)-Ephedrine

This protocol is adapted from established methods for the resolution of mandelic acid.[3][9]

-

Salt Formation:

-

Dissolve racemic this compound in a suitable solvent (e.g., 95% ethanol).

-

In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in the same solvent.

-

Slowly add the chiral amine solution to the racemic acid solution with constant stirring.

-

Allow the mixture to stand at room temperature for several hours to facilitate the crystallization of one of the diastereomeric salts. The less soluble diastereomer, typically [(1R,2S)-(-)-ephedrine][(R)-(-)-3-Hydroxymandelate], will preferentially precipitate.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

The purity of the diastereomeric salt can be enhanced by recrystallization from the same solvent.

-

-

Liberation of the Enantiomer:

-

Suspend the isolated diastereomeric salt in water.

-

Acidify the suspension with a strong acid, such as 6 M HCl, to a pH of approximately 1-2. This will protonate the carboxylate and the amine.

-

Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the solid (R)-(-)-3-Hydroxymandelic acid.

-

-

Isolation of the Other Enantiomer:

-

The (S)-(+)-3-Hydroxymandelic acid remains in the mother liquor from the initial crystallization. It can be recovered by acidifying the mother liquor and extracting with an organic solvent. The resulting product will be enriched in the (S)-enantiomer and may require further purification.

-

Workflow for the diastereomeric resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining their purity. The choice of chiral stationary phase (CSP) is critical for achieving successful separation.

Protocol: Enantioselective HPLC of this compound

This protocol is based on methods developed for mandelic acid and its derivatives.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP such as CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel).

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of a strong acid additive (e.g., 0.1% trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid. A typical starting mobile phase composition would be n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV absorbance at 230 nm.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Optimization: The resolution of the enantiomers can be optimized by adjusting the ratio of the alcohol modifier in the mobile phase. Decreasing the alcohol content generally leads to longer retention times but can improve resolution.

Biological Significance and Signaling Pathways

Metabolic Origin

This compound is a metabolite of the α-adrenergic receptor agonist phenylephrine.[1] Phenylephrine undergoes metabolism in the human body, leading to the formation of m-hydroxyphenylglycol (MHPG) and this compound (MHMA). It is also a metabolite of m-synephrine. This metabolic link places this compound within the broader context of adrenergic signaling.

Adrenergic Signaling and Metabolism

Adrenergic receptors are G-protein coupled receptors that are activated by catecholamines, such as adrenaline and noradrenaline. The activation of these receptors initiates intracellular signaling cascades that regulate a wide range of physiological processes. The metabolism of adrenergic agonists like phenylephrine is a key factor in the duration and intensity of their effects.

The formation of this compound occurs through a series of enzymatic reactions involving monoamine oxidase (MAO) and aldehyde dehydrogenase. The specific enantiomeric composition of the resulting this compound will depend on the stereochemistry of the parent drug and the stereoselectivity of the metabolizing enzymes.

Metabolic pathway for the formation of this compound.

Potential for Stereoselective Biological Activity

While specific quantitative data on the biological activity of this compound enantiomers are lacking, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different interactions with biological systems. As metabolites of active drugs, their own activity, or lack thereof, contributes to the overall pharmacological and toxicological profile of the parent compound.

One study investigated the antioxidant properties of mandelic acid derivatives and found that this compound did not exhibit significant antiradical activity in DPPH and ABTS assays.[10] Further research is required to determine if the (R) and (S) enantiomers have any differential effects on specific biological targets, such as residual activity at adrenergic receptors or interactions with other enzymes or transporters.

Conclusion

The chiral nature of this compound is a critical aspect of its chemical and biological identity. While there is a notable absence of specific quantitative data for its individual enantiomers in the public domain, this guide provides a framework for their study based on established principles and methodologies for related compounds. The protocols for diastereomeric resolution and chiral HPLC analysis offer practical approaches for the separation and characterization of the (R) and (S) enantiomers.

Understanding the stereochemical properties of drug metabolites like this compound is crucial for a complete picture of a drug's disposition and potential for stereoselective effects. This guide serves as a foundational resource to encourage and facilitate further research into the distinct properties and biological roles of the this compound enantiomers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]

- 5. chegg.com [chegg.com]

- 6. (R)-(-)-Mandelic acid, 99% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. (+)-Mandelic acid has a specific rotation of +158. What would be ... | Study Prep in Pearson+ [pearson.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3-Hydroxymandelic Acid